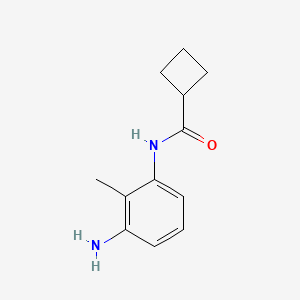![molecular formula C9H8Cl2N2O B1320469 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride CAS No. 35726-81-9](/img/structure/B1320469.png)
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride
描述
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C9H7ClN2O·HCl. It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle known for its wide range of applications in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
生化分析
Biochemical Properties
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to changes in biochemical pathways. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs) and calcium channels, influencing their activity . These interactions can result in the modulation of cellular processes and signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit anticancer, antimicrobial, and antiviral properties . It can induce apoptosis in cancer cells by modulating signaling pathways and altering gene expression. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to their inhibition or activation . This binding can result in the modulation of biochemical pathways and cellular processes. For example, its interaction with CDKs can inhibit cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anticancer and antimicrobial activity . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s inhibition of key enzymes can lead to the accumulation or depletion of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the imidazo[1,2-a]pyridine core through alkylation reactions.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group is introduced at the 3-position through a chlorination reaction using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups such as amides, esters, and thioethers.
科学研究应用
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving imidazo[1,2-a]pyridine derivatives.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including drugs with anticancer, antimicrobial, and antiviral properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the formation of covalent bonds and the modulation of biological activity. The specific molecular targets and pathways involved depend on the particular derivative and its intended application.
相似化合物的比较
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine-3-carboxamide
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 2-Methylimidazo[1,2-a]pyridine-3-thiol
Uniqueness
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride is unique due to its carbonyl chloride group, which makes it a versatile intermediate for the synthesis of various derivatives. This functional group allows for a wide range of chemical modifications, making the compound valuable in the development of new pharmaceuticals and agrochemicals.
属性
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZKEOXRNXYNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594473 | |
| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35726-81-9 | |
| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)











